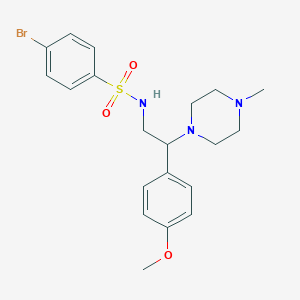![molecular formula C9H10N4O5 B3300598 N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide CAS No. 903041-05-4](/img/new.no-structure.jpg)
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide is a chemical compound with the molecular formula C9H10N4O5 and a molecular weight of 254.2 g/mol . It is known for its unique structure, which includes a nitrophenyl group, a carbamoyl group, and a methoxyformamide group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide typically involves the reaction of 3-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product . The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of methyl chloroformate and then allowing the reaction to proceed at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted methoxyformamide derivatives.
Scientific Research Applications
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its ability to interact with biological targets.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbamoyl group can also interact with amino acid residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-nitrophenyl)carbamoyl]amino}methoxyformamide
- N-{[(2-nitrophenyl)carbamoyl]amino}methoxyformamide
- N-{[(3-nitrophenyl)carbamoyl]amino}ethoxyformamide
Uniqueness
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide is unique due to its specific substitution pattern on the phenyl ring, which affects its chemical reactivity and biological activity. The position of the nitro group (meta position) influences the electronic properties of the compound, making it distinct from its ortho and para analogs .
Properties
CAS No. |
903041-05-4 |
|---|---|
Molecular Formula |
C9H10N4O5 |
Molecular Weight |
254.2 g/mol |
IUPAC Name |
methyl N-[(3-nitrophenyl)carbamoylamino]carbamate |
InChI |
InChI=1S/C9H10N4O5/c1-18-9(15)12-11-8(14)10-6-3-2-4-7(5-6)13(16)17/h2-5H,1H3,(H,12,15)(H2,10,11,14) |
InChI Key |
OKRCEHABNAZIOX-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)NNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N,N-DIETHYLACETAMIDE](/img/structure/B3300515.png)
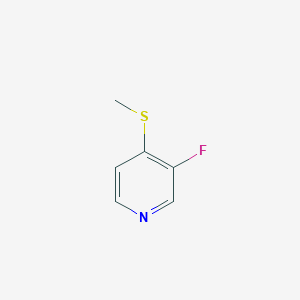
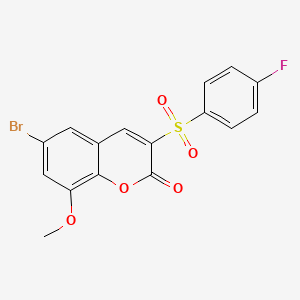
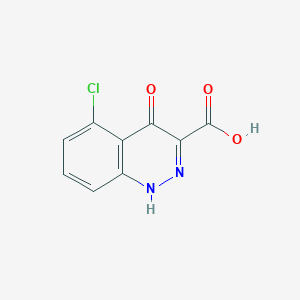
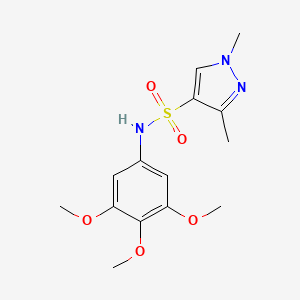
![Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine](/img/structure/B3300540.png)
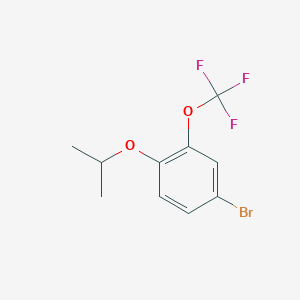
![2,4-Dichloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B3300548.png)
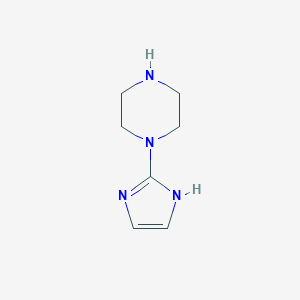
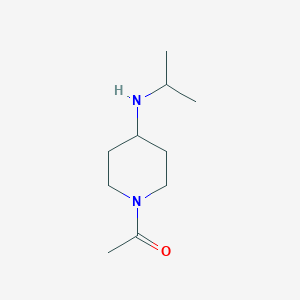
![N-(2-ethoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3300587.png)
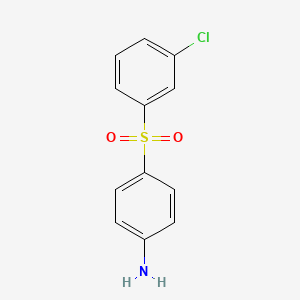
![Benzo[b]thiophene-3-sulfonic acid](/img/structure/B3300614.png)
